molecular formula C9H11N3 B12431327 2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine CAS No. 118055-04-2

2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine

Cat. No.: B12431327
CAS No.: 118055-04-2
M. Wt: 161.20 g/mol
InChI Key: KDEZORYKYHTRFD-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The specific structure of this compound includes an ethanamine group attached to the pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like cesium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring instead of a pyridine ring.

    Phenylpyrazoles: These compounds contain a phenyl group attached to the pyrazole ring.

Uniqueness

2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine is unique due to its specific fusion of the pyrazole and pyridine rings, along with the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

118055-04-2

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylethanamine

InChI

InChI=1S/C9H11N3/c10-5-4-8-7-11-12-6-2-1-3-9(8)12/h1-3,6-7H,4-5,10H2

InChI Key

KDEZORYKYHTRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CCN

Origin of Product

United States

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